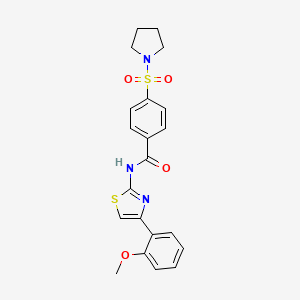
N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
The structure features a thiazole moiety, which is known for its diverse biological activities, combined with a pyrrolidine ring and a methoxyphenyl substituent. These structural components are critical for the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings :
- IC50 Values : The compound demonstrated IC50 values comparable to standard chemotherapeutic agents in several cancer cell lines, indicating potent anticancer activity.
- Mechanism of Action : Preliminary data suggest that the compound induces apoptosis through the activation of caspase pathways, which is crucial for cancer cell death.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Thiazole derivatives are known for their antibacterial and antifungal properties.
Research Highlights :
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Results showed promising MIC values, indicating effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the thiazole ring and the pyrrolidine moiety can significantly impact its pharmacological profile.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy group at position 2 | Enhances lipophilicity and cellular uptake |
| Sulfonamide linkage | Critical for anticancer activity |
| Thiazole ring | Essential for antimicrobial activity |
Case Studies
- Anticancer Study :
-
Antimicrobial Evaluation :
- In another investigation, a series of thiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with similar structural motifs to this compound showed enhanced activity against various pathogens, suggesting a potential therapeutic application in treating infections .
属性
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-19-7-3-2-6-17(19)18-14-29-21(22-18)23-20(25)15-8-10-16(11-9-15)30(26,27)24-12-4-5-13-24/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYUMBAINVYGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














